alpha-Cyano-4-hydroxycinnamic acid

Description

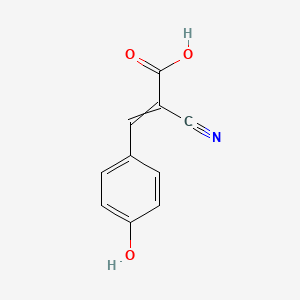

Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a crystalline organic compound belonging to the phenylpropanoid family, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It is widely recognized as a critical matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), particularly for analyzing peptides and small proteins (<5 kDa) . Its strong ultraviolet (UV) absorption at 337 nm (Nd:YAG laser wavelength) facilitates efficient energy transfer, enabling soft ionization of analytes .

CHCA is sparingly soluble in aqueous solutions but dissolves readily in organic solvents like acetonitrile (ACN) or methanol, often mixed with 0.1% trifluoroacetic acid (TFA) to enhance peptide ionization .

Properties

IUPAC Name |

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28166-41-8 | |

| Record name | α-Cyano-4-hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyano-4-hydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL5EEM9E2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alpha-Cyano-4-hydroxycinnamate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Alpha-Cyano-4-hydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Research Applications

1.1 Inhibition of Enzymatic Activity

CHCA has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that specific derivatives of CHCA exhibited excellent inhibition with IC50 values ranging from 72 to 405 nM. One derivative, 5f , was noted for its high selectivity towards ALR2, effectively reducing hyperglycemia-induced damage in a chick embryo model by restoring normal levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

1.2 Mitochondrial Metabolism Modulation

Research has shown that CHCA can specifically inhibit pyruvate transport in mitochondria, affecting energy metabolism in various tissues. At concentrations below 200 µM, it selectively inhibited mitochondrial pyruvate transport without affecting other substrates like acetate or butyrate. This inhibition was reversible and influenced fatty acid synthesis from glucose and fructose . Furthermore, CHCA has been shown to affect the activity of key enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase and pyruvate carboxylase .

Mass Spectrometry Applications

2.1 Matrix-Assisted Laser Desorption/Ionization (MALDI)

CHCA is widely used as a matrix for MALDI mass spectrometry due to its effectiveness in ionizing peptides and proteins. It allows for the analysis of biomolecules in the molecular mass range of 500-5000 Da. Studies have indicated that CHCA provides high sensitivity and resolution in mass spectra, making it an essential tool for proteomics and glycomics research .

| Matrix | Molecular Mass Range | Applications |

|---|---|---|

| This compound | 500 - 5000 Da | Peptide and protein analysis |

| Other matrices | Varies | Various applications in mass spectrometry |

Therapeutic Potential

3.1 Anti-Cancer Properties

Recent studies have explored the potential of CHCA derivatives in cancer treatment, particularly hepatocellular carcinoma (HCC). In experimental models, compounds derived from CHCA exhibited chemopreventive effects by reducing liver injury markers and histopathological changes associated with HCC . These findings suggest that CHCA may serve as a scaffold for developing novel anti-cancer agents.

3.2 Renal Protection

CHCA has also been investigated for its protective effects against renal fibrosis. Studies indicate that treatment with CHCA significantly reduces glucose consumption and lactic acid production in certain cell lines, suggesting its potential role in managing renal complications associated with diabetes .

Case Studies

4.1 Aldose Reductase Inhibition Study

In a study focusing on the bioactivity of CHCA derivatives, researchers synthesized a library of compounds based on the CHCA scaffold. The most active compound demonstrated significant antioxidant properties and effectively inhibited ALR2 activity, supporting its potential use in treating diabetic complications .

4.2 Pyruvate Transport Inhibition Study

Another study highlighted the role of CHCA in inhibiting pyruvate transport across mitochondrial membranes. The research provided insights into how CHCA can alter metabolic pathways within cells, emphasizing its utility in metabolic studies .

Mechanism of Action

Alpha-Cyano-4-hydroxycinnamate exerts its effects by inhibiting monocarboxylate transporters (MCTs), which are involved in the transport of lactate and pyruvate across cell membranes . The compound acts as a non-competitive inhibitor, binding to the transporter and preventing the transport of these molecules. This inhibition affects various metabolic pathways, including glycolysis and the citric acid cycle .

Comparison with Similar Compounds

Sinapinic Acid (SA)

Structure : 3,5-Dimethoxy-4-hydroxycinnamic acid.

Applications :

- Optimal for proteins >10 kDa due to reduced fragmentation .

- Used in linear MALDI mode for intact protein analysis (e.g., antibodies, serum proteins) .

Performance : - Generates lower background noise compared to CHCA but requires higher laser energy .

- Less effective for low-mass peptides due to matrix interference .

2,5-Dihydroxybenzoic Acid (DHB)

Structure : A dihydroxybenzoic acid derivative.

Applications :

- Preferred for glycoproteins and phosphorylated peptides due to hydrophilic interactions .

- Suitable for mass ranges up to 20 kDa .

Performance : - Produces "sweet spot" heterogeneity, requiring careful crystallization .

- Superior to CHCA in detecting post-translational modifications but less sensitive for small peptides .

Ferulic Acid Derivatives

Examples : 5-Bromoferulic acid (5-BFA), 5-Chloroferulic acid (5-CFA).

Applications :

Fluorinated Cinnamic Acids

Examples: α-Cyano-4-fluorocinnamic acid (FCCA), α-Cyano-2,4-difluorocinnamic acid (DiFCCA). Applications:

- FCCA and DiFCCA improve sensitivity for phosphopeptides and ionic liquids via enhanced electron-withdrawing effects .

Performance : - DiFCCA reduces alkali metal adducts, enabling cleaner spectra for phosphorylated analytes .

Key Research Findings and Data Tables

Table 1: Comparison of MALDI Matrices

| Matrix | Optimal Mass Range | Solubility | Key Applications | Limitations |

|---|---|---|---|---|

| CHCA | <5 kDa | ACN/H₂O/TFA | Peptides, small proteins | High chemical noise |

| Sinapinic Acid (SA) | 10–100 kDa | ACN/H₂O/TFA | Intact proteins, antibodies | Poor low-mass resolution |

| DHB | 1–20 kDa | H₂O/ACN | Glycoproteins, phosphopeptides | Heterogeneous crystallization |

| 5-BFA/5-CFA | 5–30 kDa | Methanol/TFA | Transferrin PMF, hydrophobic peptides | Limited commercial availability |

| DiFCCA | 1–10 kDa | ACN/H₂O/TFA | Phosphopeptides, lipids | High cost |

Critical Studies:

CHCA vs. DHB: Smirnov et al. (2004) demonstrated CHCA’s superiority in suppressing matrix clusters and reducing chemical noise compared to DHB, particularly for low-mass peptides .

CHCA in Cancer Research: Guan et al.

Fluorinated Analogs : A 2015 study by Sigma-Aldrich showed DiFCCA improved phosphopeptide detection by 40% compared to CHCA, attributed to reduced adduct formation .

Biological Activity

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₀H₇NO₃

- CAS Number : 28166-41-8

- Molecular Weight : 189.17 g/mol

CHCA is primarily known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, facilitating the analysis of peptides and oligonucleotides .

Inhibition of Monocarboxylate Transporters

One of the primary biological activities of CHCA is its role as a non-competitive inhibitor of monocarboxylate transporters (MCTs). It has been shown to inhibit the mitochondrial pyruvate transporter with a Ki value of 6.3 μM, which indicates its potency in modulating metabolic pathways involving lactate and pyruvate transport .

Antioxidant Properties

Research indicates that CHCA exhibits significant antioxidant properties. In various studies, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage .

Anticancer Activity

CHCA has been explored for its anticancer potential. A study highlighted its effectiveness as an aldose reductase inhibitor, where it showed IC50 values ranging from 72 to 405 nM against aldose reductase (ALR2), a target implicated in diabetic complications and cancer progression . The compound also exhibited significant antiproliferative effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies

- Chick Embryo Model : In a chick embryo model of hyperglycemia, CHCA was shown to attenuate hyperglycemia-induced neural tube defects and improve embryonic morphology. This suggests that CHCA may have protective effects against metabolic disorders during early development .

- Lung Explants : In vitro studies using lung explants revealed that CHCA significantly inhibited branching morphogenesis at concentrations of 0.5 mM and 1 mM, demonstrating its capacity to affect tissue development .

The biological activity of CHCA can be attributed to several mechanisms:

- Inhibition of Aldose Reductase : By inhibiting ALR2, CHCA reduces sorbitol accumulation in cells, which is beneficial in managing diabetic complications .

- Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress-related diseases .

Data Summary

| Biological Activity | Mechanism/Effect | IC50 Value |

|---|---|---|

| Mitochondrial Pyruvate Transporter Inhibition | Non-competitive inhibition | Ki = 6.3 μM |

| Aldose Reductase Inhibition | Reduces sorbitol accumulation | IC50 = 72–405 nM |

| Antioxidant Activity | Scavenges free radicals | Various methodologies |

| Antiproliferative Activity | Inhibits cancer cell growth | IC50 varies by cell line |

Q & A

Q. What is the role of CHCA in MALDI-TOF mass spectrometry (MS), and how does it enhance peptide detection?

CHCA acts as a matrix in MALDI-TOF MS by absorbing UV laser energy and facilitating soft ionization of analytes. It is particularly effective for peptides <10 kDa due to its ability to co-crystallize with hydrophobic peptides, improving desorption/ionization efficiency. A saturated solution of CHCA in methanol (e.g., 10 µL added to immunoprecipitated samples) is commonly used, followed by spotting and drying on a sample plate .

Q. How should CHCA be prepared for optimal peptide profiling in proteomics?

- Solvent system : Use 1:1:0.01 acetonitrile:25 mM ammonium citrate:trifluoroacetic acid (TFA) for matrix solubilization.

- Protocol : Vortex samples briefly after adding CHCA, centrifuge (16,000 × g, 15 s), and spot 0.4 µL of supernatant onto the target plate. Repeat spotting twice to ensure homogeneous crystallization .

Q. What solvent systems are compatible with CHCA for lipid or carbohydrate analysis?

CHCA is less suitable for lipids/carbohydrates due to its peptide-centric hydrophobicity. For these analytes, 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) is preferred. CHCA’s solubility in methanol or acetonitrile limits its use in polar lipid studies .

Advanced Research Questions

Q. How does CHCA compare to 4-chloro-α-cyanocinnamic acid (ClCCA) in resolving phosphopeptide signals?

ClCCA outperforms CHCA in phosphopeptide analysis due to reduced matrix interference in the low-mass range (<700 Da). For example, ClCCA enhances signal-to-noise ratios by 30% in MALDI-TOF MS of phosphorylated peptides, as shown in comparative studies using tryptic digests .

Q. What experimental strategies improve CHCA-mediated ionization reproducibility in heterogeneous samples?

- Automated matrix application : Use robotic sprayers (e.g., iMLayer AERO) for uniform CHCA deposition, critical for tissue imaging (e.g., FFPE kidney sections analyzed at 10 µm resolution) .

- Affinity purification : Pre-structured CHCA supports can purify peptides directly from enzymatic digests, minimizing manual cleanup steps and enhancing throughput .

Q. How can crystallization inconsistencies in CHCA-based sample preparation be troubleshooted?

Q. What are the limitations of CHCA in FFPE tissue proteomics, and how are they addressed?

CHCA’s performance in FFPE tissues is hindered by residual paraffin and cross-linking. Protocols recommend antigen retrieval (e.g., heat-induced epitope retrieval) followed by on-tissue tryptic digestion before matrix application. Automated histology-guided MALDI imaging (e.g., Bruker RapifleX systems) improves spatial resolution .

Q. How does CHCA interact with bacterial protein extracts in pathogen identification workflows?

For bacterial identification (e.g., Corynebacterium spp.), CHCA is applied after ethanol/formic acid extraction to disrupt cell walls. The matrix enhances ribosomal protein signals (2–20 kDa), enabling species-level differentiation via BioTyper databases .

Q. What methodological controls are essential when using CHCA in quantitative MALDI-MS?

- Internal standards : Spike stable isotope-labeled peptides into samples before CHCA crystallization.

- Laser calibration : Optimize laser intensity using CHCA-coated calibration standards (e.g., peptide mix) to ensure intra-run reproducibility .

Q. How does CHCA’s hydrophobicity influence peptide selectivity, and how can this bias be mitigated?

CHCA preferentially ionizes hydrophobic peptides (e.g., those with Tyr/Trp residues). To reduce bias:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.